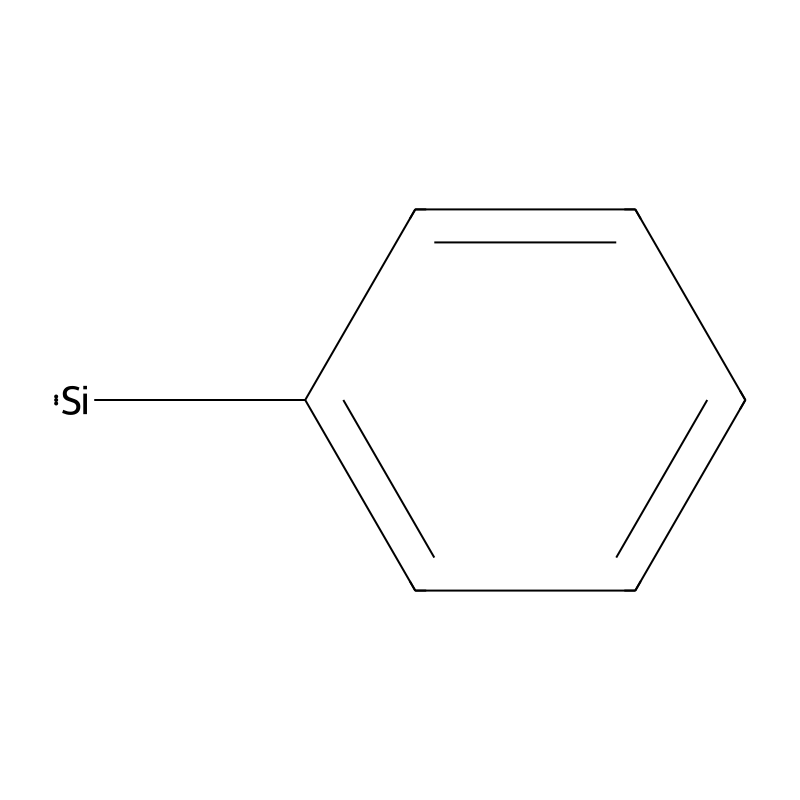Phenylsilane

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
- Hydrosilylation: Phenylsilane readily undergoes hydrosilylation reactions, where the Si-H bond adds across an unsaturated carbon-carbon bond. This reaction allows for the selective introduction of the phenyl group into alkenes, alkynes, and carbonyl compounds, forming diverse organic molecules.
- Silylation: Phenylsilane can act as a silylating agent, introducing a trimethylsilyl (TMS) group (Si(CH3)3) into organic molecules. This modification is often employed in organic synthesis to protect functional groups or enhance the volatility of compounds for analytical techniques like gas chromatography-mass spectrometry (GC-MS).
- Cross-coupling reactions: Phenylsilane participates in various cross-coupling reactions, facilitated by transition metal catalysts. These reactions enable the formation of carbon-carbon bonds between the phenyl group and other organic fragments, providing researchers with a powerful tool to construct complex molecules with desired functionalities.
Precursor for Functional Materials
Phenylsilane serves as a precursor for the synthesis of various functional materials with valuable properties:
- Semiconductors: High-purity phenylsilane is employed in the chemical vapor deposition (CVD) process, a technique used to deposit thin films of silicon on substrates for the fabrication of advanced electronic devices like transistors and integrated circuits.
- Silicones: Phenylsilane can be used as a starting material for the synthesis of specific types of silicones, which are polymers known for their unique combination of flexibility, thermal stability, and electrical insulating properties.
- Organosilicon precursors: Phenylsilane reacts with various functional groups to form organosilicon precursors. These molecules act as building blocks for the creation of novel materials with tailored properties, including potential applications in sensors, drug delivery systems, and optical devices.
Potential Applications in Medicinal Chemistry
Emerging research explores the potential of phenylsilane derivatives in medicinal chemistry:
- Drug discovery: Modifications of the phenylsilane structure can lead to the development of novel therapeutic agents. Researchers are investigating the potential of these molecules to target specific biological processes relevant to various diseases.
- Bioconjugation: Attaching phenylsilane derivatives to biomolecules like peptides or proteins holds promise for targeted drug delivery or the development of new diagnostic tools.
Phenylsilane, also known as silylbenzene, is an organosilicon compound with the chemical formula C₆H₅SiH₃. It is a colorless liquid that exhibits properties similar to toluene, as both compounds share analogous densities and boiling points due to the structural similarity where the methyl group in toluene is replaced by a silyl group in phenylsilane. This compound is soluble in various organic solvents, making it versatile for different chemical applications .
Phenylsilane is a flammable liquid (flash point: 8 °C) and can readily ignite upon exposure to heat, sparks, or open flames []. It is also harmful if swallowed or inhaled and causes skin and eye irritation []. Due to its air and moisture sensitivity, phenylsilane should be handled with proper personal protective equipment (PPE) in a well-ventilated environment [].
Data:
Safety Precautions:
- Hydrosilylation: This reaction involves the addition of phenylsilane to unsaturated carbonyl compounds, yielding allyl alcohols in good yields .
- Reduction Reactions: It acts as a reducing agent for tertiary phosphine oxides, converting them into the corresponding tertiary phosphines while retaining configuration .
- Amidation Reactions: Phenylsilane can be employed as a coupling reagent for amidation, facilitating the formation of carboxamides and peptides .
Key Reaction Examples- Grignard Reaction:
- Reduction with Lithium Aluminum Hydride:
Phenylsilane can be synthesized through a two-step process:
- Formation of Phenylsiloxane: The initial step involves reacting phenylmagnesium bromide with tetraethyl orthosilicate (Si(OEt)₄) via a Grignard reaction.
- Reduction Step: The resulting phenylsiloxane is then reduced using lithium aluminum hydride to yield phenylsilane .
Phenylsilane finds utility across various fields:
- Organic Synthesis: It serves as a reducing agent and coupling reagent in organic chemistry.
- Materials Science: Used in the synthesis of siloxane polymers and other silicon-based materials.
- Catalysis: Acts as a hydride donor in catalytic processes, including asymmetric synthesis and reduction reactions .
Phenylsilane shares similarities with several other organosilicon compounds. Here are some notable comparisons:
| Compound | Formula | Key Characteristics | Unique Features |
|---|---|---|---|
| Toluene | C₇H₈ | Aromatic hydrocarbon; widely used solvent | Methyl group instead of silyl group |
| Trimethylsilane | C₃H₉Si | Simple silane; used in organosilicon chemistry | Lacks aromatic character |
| Dimethylphenylsilane | C₈H₁₈Si | Contains both methyl and phenyl groups | More complex structure than phenylsilane |
Phenylsilane's uniqueness lies in its combination of aromatic properties with silicon functionalities, making it particularly valuable for specific organic transformations and applications where both characteristics are beneficial.
UNII
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H261 (93.75%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (97.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.92%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








